molecular formula C13H8BrClN2O4 B4683136 5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide

5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide

Cat. No. B4683136
M. Wt: 371.57 g/mol
InChI Key: ZYRAIVMXFXGTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of Hsp90, a chaperone protein that is involved in the folding and stabilization of various proteins. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide has several advantages and limitations for lab experiments. One of its advantages is its ability to inhibit the activity of Hsp90, which is involved in the folding and stabilization of various proteins. This makes it a useful tool for studying protein folding and stability. However, one of its limitations is its potential toxicity, which can affect the viability of cells in culture.

Future Directions

There are several future directions for research on 5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide. One direction is to study its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another direction is to study its effects on the gut microbiome and its potential as a prebiotic or probiotic agent. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans.

Scientific Research Applications

5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide has been used in various scientific research studies. One of its applications is in the study of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties and its potential as a therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O4/c14-7-5-8(12(18)11(6-7)17(20)21)13(19)16-10-4-2-1-3-9(10)15/h1-6,18H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRAIVMXFXGTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.